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Compound of Interest

Compound Name: 3-Oxocyclopentanecarboxylic acid

Cat. No.: B171403 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
oxocyclopentanecarboxylic acid (CAS No. 98-78-2), a valuable building block in organic

synthesis and drug discovery. The information presented herein is intended to assist

researchers in the identification, characterization, and utilization of this compound.

Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for 3-
oxocyclopentanecarboxylic acid. Due to the limited availability of directly published

experimental spectra for this specific molecule, typical and predicted values based on its

structural features are included for a comprehensive understanding.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~10-12 Singlet (broad) 1H -COOH

~2.8 - 3.2 Multiplet 1H CH-COOH

~2.2 - 2.6 Multiplet 4H -CH₂-C=O

~1.8 - 2.2 Multiplet 2H -CH₂-

Note: Predicted chemical shifts are based on standard NMR prediction software and analysis of

similar structures. The broadness of the carboxylic acid proton signal is due to hydrogen

bonding and exchange.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Chemical Shift (ppm) Assignment

~215 - 225 C=O (Ketone)

~175 - 185 C=O (Carboxylic Acid)

~40 - 50 CH-COOH

~35 - 45 CH₂ (adjacent to C=O)

~25 - 35 CH₂

Note: Predicted chemical shifts are based on established ranges for similar functional groups

and carbon environments.

Table 3: FT-IR Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

3300 - 2500 Strong, Broad O-H stretch (Carboxylic Acid)

~2950 Medium C-H stretch (aliphatic)

~1740 Strong C=O stretch (Ketone)

~1710 Strong C=O stretch (Carboxylic Acid)

~1410 Medium C-H bend

~1200 Medium C-O stretch

~920 Medium, Broad O-H bend (out-of-plane)

Note: The presence of two distinct C=O stretching frequencies is expected due to the ketone

and carboxylic acid functionalities. The broadness of the O-H stretch is characteristic of the

hydrogen-bonded dimeric form of carboxylic acids.

Table 4: Mass Spectrometry Data
m/z Interpretation

128 [M]⁺ (Molecular Ion)

111 [M-OH]⁺

100 [M-CO]⁺ or [M-C₂H₄]⁺

83 [M-COOH]⁺

55 C₄H₇⁺ or C₃H₃O⁺

Note: The molecular weight of 3-oxocyclopentanecarboxylic acid is 128.13 g/mol .[1][2][3]

The fragmentation pattern is predicted based on the functional groups present.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used to

characterize 3-oxocyclopentanecarboxylic acid.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of 3-oxocyclopentanecarboxylic
acid in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire the spectrum at room temperature.

Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a

sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each

unique carbon.

A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

Data Processing: Process the raw data by applying a Fourier transform, phasing, and

baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the

chemical shifts to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation (KBr Pellet Method):
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Grind a small amount (1-2 mg) of 3-oxocyclopentanecarboxylic acid with approximately

100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until

a fine, homogeneous powder is obtained.

Place the powder into a pellet press and apply pressure to form a transparent or

translucent pellet.

Instrumentation: Use a Fourier-Transform Infrared Spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and acquire the sample spectrum.

Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Data Processing: The instrument software will automatically subtract the background

spectrum from the sample spectrum to produce the final infrared spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Introduction: Introduce a dilute solution of 3-oxocyclopentanecarboxylic acid in a

suitable volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer. Common

ionization techniques include Electrospray Ionization (ESI) or Electron Impact (EI).

Instrumentation: Employ a mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF)

or a simple quadrupole instrument.

Data Acquisition:

ESI: Acquire the spectrum in either positive or negative ion mode. In positive mode, the

[M+H]⁺ ion would be expected at m/z 129. In negative mode, the [M-H]⁻ ion would be

expected at m/z 127.
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EI: Acquire the spectrum at a standard electron energy (e.g., 70 eV). The molecular ion

peak [M]⁺ would be observed at m/z 128.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

major fragment ions.

Mandatory Visualizations
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of an organic compound like 3-oxocyclopentanecarboxylic acid.
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Caption: A flowchart illustrating the process of spectroscopic analysis.
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This guide provides a foundational understanding of the spectroscopic properties of 3-
oxocyclopentanecarboxylic acid. For definitive structural confirmation, it is always

recommended to acquire and interpret experimental data on a purified sample.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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